2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol
CAS No.: 121477-79-0
Cat. No.: VC20843817
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121477-79-0 |
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Molecular Formula | C11H15N3O2 |
Molecular Weight | 221.26 g/mol |
IUPAC Name | 2-[(6-ethoxy-1H-benzimidazol-2-yl)amino]ethanol |
Standard InChI | InChI=1S/C11H15N3O2/c1-2-16-8-3-4-9-10(7-8)14-11(13-9)12-5-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14) |
Standard InChI Key | WBOZZYVRQGMWHG-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)N=C(N2)NCCO |
Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(N2)NCCO |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol is a benzimidazole derivative that belongs to the broader class of heterocyclic organic compounds. The compound is registered in chemical databases with several identifying codes and alternative names. It possesses the CAS registry number 121477-79-0, which serves as its unique chemical identifier in the CAS Registry System . In the PubChem database, it is assigned the CID 651466, allowing for easy reference and retrieval of information about this specific molecule .
The compound is also known by several synonyms, including 2-[(6-ethoxy-1H-benzimidazol-2-yl)amino]ethanol and 2-((5-Ethoxy-1H-benzo[d]imidazol-2-yl)amino)ethanol, reflecting different numbering conventions for the benzimidazole ring system . These alternate names maintain the same chemical identity while following different systematic naming approaches.
The table below summarizes the key chemical identifiers for this compound:
Identifier Type | Value |
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PubChem CID | 651466 |
CAS Number | 121477-79-0 |
ChEMBL ID | CHEMBL1509670 |
DSSTox Substance ID | DTXSID40349526 |
Wikidata | Q82124845 |
Structural Formula and Representation
The molecular structure of 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol consists of a benzimidazole core with an ethoxy group at the 5-position and an aminoethanol moiety attached to the 2-position. The compound can be represented through various chemical notations that encode its structural information . The International Chemical Identifier (InChI) for this compound is:
InChI=1S/C11H15N3O2/c1-2-16-8-3-4-9-10(7-8)14-11(13-9)12-5-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14)
This string provides a standardized and machine-readable representation of the molecular structure. For simpler computational applications, the InChIKey WBOZZYVRQGMWHG-UHFFFAOYSA-N serves as a condensed form of the structural information . Additionally, the SMILES notation CCOC1=CC2=C(C=C1)N=C(N2)NCCO offers another linear representation of the structure that is widely used in cheminformatics .
Physical and Chemical Properties
2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol possesses distinct physicochemical properties that influence its behavior in chemical and biological systems. The compound has a molecular formula of C11H15N3O2, indicating its elemental composition of carbon, hydrogen, nitrogen, and oxygen atoms . Its molecular weight is 221.26 g/mol, placing it in the range of small-molecule organic compounds .
The table below summarizes key physicochemical properties of the compound:
Property | Value |
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Molecular Formula | C11H15N3O2 |
Molecular Weight | 221.26 g/mol |
XLogP3-AA | 1.5 |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 5 |
Exact Mass | 221.116426730 Da |
The compound's XLogP3-AA value of 1.5 suggests moderate lipophilicity, indicating a balance between hydrophilic and hydrophobic properties . This characteristic may influence its solubility, membrane permeability, and biological distribution. The presence of three hydrogen bond donors and four hydrogen bond acceptors suggests potential for significant intermolecular interactions, which may play a role in binding to biological targets . The five rotatable bonds provide the molecule with conformational flexibility, potentially allowing it to adapt its shape for optimal interactions with target molecules .
Synthesis and Chemical Reactivity
Chemical Reactivity
The chemical reactivity of 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol can be inferred from its structural features. The benzimidazole core is an aromatic heterocycle with electron-rich nitrogen atoms that can participate in hydrogen bonding and act as weak bases. The secondary amine linking the benzimidazole to the ethanol moiety provides another site for hydrogen bonding interactions and potential nucleophilic reactivity.
The ethoxy group on the benzimidazole ring contributes electron density to the aromatic system through resonance effects, potentially influencing the reactivity of the heterocyclic ring. The terminal hydroxyl group of the aminoethanol substituent represents a primary alcohol functionality that can participate in typical alcohol reactions, such as esterification or oxidation.
Related Compounds and Comparative Analysis
Structural Analogs
2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol belongs to a broader class of benzimidazole derivatives that share similar structural features. Related compounds include other 2-substituted benzimidazoles, particularly those with hydrazone linkages and varied hydroxyl or methoxy substitution patterns .
Structural analogs may differ in:
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The position of the ethoxy group on the benzimidazole ring
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The nature of the linking group between the benzimidazole and the terminal functional group
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The identity of the terminal functional group (ethanol in our compound of interest)
The search results indicate that benzimidazolyl-2-hydrazones with various hydroxyl and methoxy substitution patterns have been synthesized and studied for their biological activities . These compounds represent close structural relatives of our target molecule and provide context for understanding its potential properties.
Comparative Properties
While direct comparative data is limited in the search results, inferences can be made about how the specific structural features of 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol might influence its properties relative to analogous compounds.
The ethoxy substitution at the 5-position likely influences the electron distribution within the aromatic system, potentially affecting the compound's interactions with biological targets. Compared to hydroxyl-substituted analogs, the ethoxy group provides increased lipophilicity while maintaining hydrogen bond acceptor capability, potentially altering membrane permeability and tissue distribution.
The aminoethanol substituent at the 2-position introduces both hydrogen bond donor and acceptor functionalities, which may be important for target recognition and binding. This differs from hydrazone-linked analogs, which contain a C=N moiety that imparts different electronic and geometric characteristics to the molecule .
Current Research and Future Directions
Research Status
The current research on 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol appears to be in early stages, as evidenced by its inclusion in chemical databases but limited specific literature on its properties and applications . The compound has been synthesized and characterized, as indicated by its presence in the PubChem database with detailed structural information .
Research on related benzimidazole derivatives has focused on their antiparasitic and antioxidant properties, with particular attention to structure-activity relationships that might guide the development of more effective compounds . These studies provide a foundation for understanding the potential biological activities of our target compound and suggest directions for future investigation.
Future Research Opportunities
Several promising research directions could expand our understanding of 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol:
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Comprehensive biological activity profiling to determine its efficacy against various parasites, particularly Trichinella spiralis
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Evaluation of antioxidant properties through established assays such as DPPH, ABTS, and iron-induced oxidative damage models
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Investigation of potential anticancer activity through tubulin polymerization assays and cancer cell line testing
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Computational studies to predict binding modes with potential biological targets
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Optimization of synthetic routes to improve yield and purity
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Development of structure-activity relationships through the synthesis and testing of close analogs
These research directions would contribute to a more complete understanding of the compound's properties and potential applications in medicinal chemistry and drug development.
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